2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione
Description
Historical Context and Evolution of Benzodiazepine (B76468) Scaffolds in Chemical Biology
The history of benzodiazepines began with a serendipitous discovery in 1955 by Leo Sternbach at Hoffmann-La Roche, leading to the identification of chlordiazepoxide (Librium). nih.govresearchgate.net Marketed in 1960, it was soon followed by the highly successful diazepam (Valium) in 1963. nih.govresearchgate.netwikipedia.org These compounds marked a significant advancement over previous sedative-hypnotics like barbiturates, notably for their reduced risk of causing respiratory depression. nih.govresearchgate.net
The core chemical structure of these "classical" benzodiazepines is a fusion of a benzene (B151609) ring and a seven-membered diazepine (B8756704) ring. wikipedia.orgtandfonline.com Their mechanism of action, which was elucidated approximately 15 years after their initial discovery, involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. nih.govresearchgate.netwikipedia.org
The initial enthusiasm and widespread prescription of benzodiazepines in the 1970s were later tempered by concerns regarding dependence and abuse that emerged in the 1980s. nih.govresearchgate.net This shift prompted extensive research into the structure-activity relationships (SAR) of the benzodiazepine scaffold. Chemists began to modify the core structure, altering substituents at various positions to modulate pharmacological properties, potency, and pharmacokinetics. wikipedia.orgub.edu This research expanded the biological profile of benzodiazepine derivatives far beyond their initial central nervous system applications, with studies exploring their potential as anticancer and anti-HIV agents. The versatility of the benzodiazepine nucleus has led to its designation as a "privileged scaffold" in medicinal chemistry, signifying its ability to provide ligands for diverse biological targets.
Table 1: Timeline of Key Developments in Benzodiazepine History
| Year | Development | Significance |
|---|---|---|
| 1955 | Accidental discovery of chlordiazepoxide by Leo Sternbach. nih.gov | Marks the beginning of the benzodiazepine class of drugs. |
| 1960 | Chlordiazepoxide (Librium) is marketed by Hoffmann-La Roche. nih.govresearchgate.net | The first benzodiazepine becomes clinically available. |
| 1963 | Diazepam (Valium) is marketed. nih.govresearchgate.netwikipedia.org | A more potent benzodiazepine that became one of the most prescribed drugs. |
| ~1975 | Elucidation of the GABAergic mechanism of action. nih.govresearchgate.net | Provided a scientific understanding of how benzodiazepines affect the brain. |
| 1980s | Growing concerns about dependence and abuse potential. nih.govresearchgate.net | Led to more cautious prescribing and further research into safer alternatives. |
Significance of the 1,4-Benzodiazepine-3,5-dione Subclass in Contemporary Chemical Synthesis and Biological Inquiry
Within the broad family of benzodiazepines, the 1,4-benzodiazepine-3,5-dione subclass represents a structurally distinct and synthetically challenging area of research. Unlike the more common 1,4-benzodiazepin-2-ones (like diazepam), which feature a single carbonyl group at the 2-position, the 3,5-dione scaffold possesses two carbonyl groups within the seven-membered ring. acs.org This structural isomerism presents unique chemical properties and potential for different biological interactions.
Despite the long history of benzodiazepine chemistry, very few synthetic routes to 1H-1,4-benzodiazepine-3,5(2H,4H)-diones have been successfully developed, and the resulting compounds have often been poorly characterized. acs.orgnih.gov This synthetic challenge has made the subclass a significant topic of inquiry for organic chemists. The difficulty often lies in achieving the final ring-closure step to form the diazepine ring. acs.orgnih.gov
Early work by Heindel and colleagues in 1972 reported on the synthesis and general pharmacological activity of 1,4-benzodiazepine-3,5-diones. acs.org More recent research has focused on overcoming the synthetic hurdles. A notable study demonstrated a feasible synthetic pathway starting from N-carbamoylmethylanthranilic acids. nih.gov The researchers found that the crucial ring closure could only be achieved when the amino group of the starting material was substituted with an electron-withdrawing group, such as an acetyl, alkyloxycarbonyl, or nitroso group. acs.orgnih.gov This highlights the electronic challenges inherent in forming this specific heterocyclic system.
The biological significance of dione-containing benzodiazepine scaffolds has been explored in related structures. For instance, the isomeric 1,4-benzodiazepine-2,5-diones have been synthesized and investigated for their anti-mycobacterial activity, indicating that the diazepine frame is crucial for their biological effects. rsc.org This suggests that the 1,4-benzodiazepine-3,5-dione subclass may also possess unique biological activities worthy of investigation, once synthetic accessibility is improved.
Scope and Academic Research Focus on 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione
The specific compound this compound is the fully saturated version of the 1,4-benzodiazepine-3,5-dione core. The "tetrahydro" designation indicates the absence of the C4-N5 double bond typically found in classical benzodiazepines. This saturation is significant because early SAR studies showed that the removal of this double bond often leads to a substantial decrease or complete loss of affinity for the classical benzodiazepine binding site on the GABA-A receptor. Consequently, the research focus for this saturated scaffold shifts away from classical benzodiazepine targets and towards the discovery of novel biological activities.
Academic research on this scaffold has been primarily centered on fundamental synthetic chemistry. The main goal has been to establish reliable and efficient methods for its preparation, a task that has proven to be non-trivial. acs.orgnih.gov
Key Research Findings:
Synthetic Methodology: The most detailed synthetic work shows that the formation of the 1H-1,4-benzodiazepine-3,5(2H,4H)-dione ring system is challenging. A successful approach requires modifying the electronic properties of the precursors, specifically by placing electron-withdrawing substituents on the secondary amino groups to facilitate the necessary intramolecular cyclization. acs.org
Reaction Mechanisms: During synthetic efforts, a novel ring contraction rearrangement was observed when using a nitroso group as the electron-withdrawing substituent. This led from a 1-nitroso-1H-1,4-benzodiazepine-3,5(2H,4H)-dione to a 3H-quinazoline-4-one, demonstrating the unique reactivity of this heterocyclic system. nih.gov
Pharmacological Screening: While detailed biological investigation is sparse, an early study did perform general pharmacological activity screening on the 1,4-benzodiazepine-3,5-dione class, though specific findings on the tetrahydro variant are not widely detailed. acs.org
The current academic focus remains largely on solving the synthetic puzzle of the this compound scaffold. Establishing robust synthetic routes is the critical first step that will enable more thorough biological and pharmacological investigations into this unique and under-explored chemical entity.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dihydro-1,4-benzodiazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-5-10-7-4-2-1-3-6(7)9(13)11-8/h1-4,10H,5H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKOCPLCVPHANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,3,4,5 Tetrahydro 1h 1,4 Benzodiazepine 3,5 Dione and Its Derivatives
Conventional Synthetic Routes to 1,4-Benzodiazepine-3,5-diones
Traditional approaches to the 1,4-benzodiazepine-3,5-dione skeleton have primarily relied on cyclization reactions of carefully designed precursors and multi-step sequences that build the heterocyclic ring systematically.
Cyclization Reactions Utilizing Precursors for the 1,4-Benzodiazepine-3,5-dione Core
A key conventional method for synthesizing 1H-1,4-benzodiazepine-3,5(2H,4H)-diones involves the cyclization of N-carbamoylmethylanthranilic acids. acs.orgnih.gov Despite the prominence of benzodiazepines, synthetic routes to the 3,5-dione variant have been historically scarce and the resulting products often poorly characterized. acs.orgnih.govdiva-portal.org
Research has demonstrated that the successful ring closure of these N-carbamoylmethylanthranilic acid precursors is highly dependent on the nature of the substituent on the amino group. acs.orgnih.gov Cyclization is effectively achieved only when the amino group is substituted with an electron-withdrawing group. acs.orgnih.gov Groups such as acetyl, alkyloxycarbonyl, or nitroso have proven effective in promoting this transformation. acs.orgnih.gov The presence of these groups facilitates the intramolecular reaction needed to form the seven-membered diazepine (B8756704) ring.
During these synthetic investigations, a novel ring contraction rearrangement was observed when a 1-nitroso-1H-1,4-benzodiazepine-3,5(2H,4H)-dione was formed. acs.orgnih.gov This intermediate could rearrange into a 3H-quinazoline-4-one, proceeding through a proposed mechanism involving the elimination of HNO followed by a proton-mediated loss of CO. acs.orgnih.gov
Table 1: Effect of N-Substituents on Cyclization of N-Carbamoylmethylanthranilic Acids
| N-Substituent (Electron-Withdrawing Group) | Outcome of Cyclization | Reference |
| Acetyl | Successful Ring Closure | acs.orgnih.gov |
| Alkyloxycarbonyl | Successful Ring Closure | acs.orgnih.gov |
| Nitroso | Successful Ring Closure (intermediate can undergo rearrangement) | acs.orgnih.gov |
| Unsubstituted (H) | Ring Closure Not Achieved | acs.orgnih.gov |
Multi-step Synthesis Strategies for the 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione Nucleus
Multi-step strategies offer a robust, albeit longer, pathway to the 1,4-benzodiazepine-dione nucleus, allowing for controlled introduction of substituents. A common strategy involves the use of readily available starting materials like anthranilic acids or their activated precursors (e.g., isatoic anhydrides, 2-nitrobenzoyl chlorides) and amino acids or their derivatives. acs.org
One such multi-step approach involves an initial coupling reaction, followed by a reductive cyclization step. For instance, a 2-nitrobenzoic acid can be coupled with an α-amino ester. researchgate.net The resulting intermediate, a nitro compound, is then subjected to a reduction reaction which is immediately followed by an intramolecular cyclization to yield the final 1,4-benzodiazepine-2,5-dione ring system. researchgate.net This sequence allows for diversity to be introduced through the choice of both the benzoic acid and the amino ester components.
Another versatile multi-step synthesis utilizes amino acids as precursors to introduce diversity at the C-3 position of the benzodiazepine (B76468) ring. rsc.org This method typically involves coupling an appropriately protected anthranilic acid with an amino acid ester, followed by further modifications and a final cyclization step to form the seven-membered ring. While many examples focus on the 2,5-dione isomer, the principles of building the core from these fundamental components are central to conventional multi-step syntheses of the broader class of 1,4-benzodiazepine-diones. acs.orgrsc.org
Reduction of Intermediates in the Synthesis of this compound
The reduction of specific functional groups on synthetic intermediates is a crucial step in many pathways leading to the benzodiazepine core. A frequently employed strategy is the reduction of an aromatic nitro group, which serves as a masked amine. researchgate.netnih.gov
In a typical sequence, a precursor such as a 2-nitrobenzoic acid is used as a starting material. researchgate.net This nitro-substituted aromatic ring is carried through several synthetic steps before the nitro group is reduced to an amine. This newly formed amino group can then participate in an intramolecular cyclization to form the diazepine ring. researchgate.netnih.gov For example, nitro compounds formed from the coupling of 4-chloro-2-nitrobenzoic acid with α-amino esters are reductively cyclized to furnish 1,4-benzodiazepine-2,5-diones. researchgate.net
Various reducing agents and conditions can be employed for this transformation, including catalytic hydrogenation (e.g., using palladium on carbon), or metal-based reductions. nih.govnovartis.comwikipedia.org The choice of reagent is critical to ensure chemoselectivity, preserving other sensitive functional groups within the molecule. tandfonline.com This reduction-cyclization cascade is a cornerstone of many multi-step syntheses of this heterocyclic system. nih.gov
Novel and High-Efficiency Synthetic Approaches
To overcome the limitations of conventional methods, modern synthetic chemistry has focused on developing more efficient and versatile routes, such as multi-component reactions and solid-phase synthesis, to rapidly generate diverse libraries of 1,4-benzodiazepine-3,5-dione analogues.
Multi-Component Reactions (MCRs) for Diversified this compound Analogues
Multi-component reactions (MCRs) have emerged as a powerful tool for the efficient construction of complex molecules like benzodiazepines from simple precursors in a single step. researchgate.net The Ugi four-component condensation (4CC) is a particularly effective MCR for generating diverse 1,4-benzodiazepine-2,5-diones. acs.orgacs.org
This strategy is typically executed as a two-step process. The first step is the Ugi reaction itself, which combines four components: an anthranilic acid (the acid component), an aldehyde or ketone, an amine, and an isocyanide. acs.orgacs.org This one-pot reaction rapidly assembles a complex α-acylaminoamide intermediate. acs.org The second step involves an acid-activated cyclization of this intermediate. acs.orgacs.org When a convertible isocyanide like 1-isocyanocyclohexene (B74982) is used, the resulting Ugi product can be treated with acid to induce an intramolecular cyclization, where the anthranilic nitrogen attacks a reactive intermediate to form the seven-membered diazepine ring. acs.org
This MCR-based approach offers significant advantages, including high efficiency and the ability to generate vast molecular diversity by simply varying the four starting components. acs.org This allows for the rapid synthesis of libraries of 1,4-benzodiazepine-dione analogues with different substituents at multiple positions. nih.gov
Table 2: Examples of Ugi-4CR for the Synthesis of 1,4-Benzodiazepine (B1214927) Scaffolds
| Product ID | Aldehyde (R1) | Isocyanide (R2) | Yield (%) | Reference |
| 9a | Phenyl | t-Butyl | 47 | nih.gov |
| 9b | Phenyl | Cyclohexyl | 36 | nih.gov |
| 9c | Methyl | Cyclohexyl | 45 | nih.gov |
| 9d | Methyl | t-Butyl | 52 | nih.gov |
Table adapted from a synthetic route to a related 1,4-benzodiazepine scaffold, illustrating the diversity achievable with the Ugi reaction. nih.gov
Solid-Phase Synthesis Techniques for this compound Libraries
Solid-phase synthesis provides a powerful platform for the high-throughput generation of libraries of 1,4-benzodiazepine-diones, which is essential for drug discovery and medicinal chemistry. scribd.com This technique involves attaching the initial building block to a polymer support and then carrying out the subsequent chemical transformations. capes.gov.br
A general method for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones has been developed using three commercially available components: anthranilic acids, α-amino esters, and alkylating agents. scribd.com In this approach, a polymer-supported amino acid is first N-acylated with an o-nitrobenzoic acid or a protected anthranilic acid. Subsequent steps build the linear precursor on the solid support, followed by a cyclization step that simultaneously cleaves the final product from the resin. capes.gov.br This method allows for the creation of large libraries by systematically varying each of the three building blocks. scribd.com
Another solid-phase strategy combines the submonomer synthesis of peptoids with an intramolecular aza-Wittig (Staudinger) reaction. acs.org This involves building a precursor on the resin using an amino acid ester and capping it with an o-azidobenzoic acid. The final intramolecular aza-Wittig reaction triggers the cyclization to form the 1,4-benzodiazepine-2,5-dione nucleus. acs.org The use of solid-phase techniques facilitates purification, as excess reagents and byproducts are simply washed away, and enables the automation of library synthesis. scribd.com
Table 3: Building Blocks for Solid-Phase Library Synthesis of 1,4-Benzodiazepine-2,5-diones
| Component Type | Number of Variations Used in Library | Example Building Blocks | Reference |
| Alkylating Agents | 11 | Benzyl bromide, Methyl iodide | scribd.com |
| Anthranilic Acids | 12 | Anthranilic acid, 5-Chloroanthranilic acid | scribd.com |
| α-Amino Esters | 19 | Glycine methyl ester, Alanine methyl ester | scribd.com |
Catalytic Methodologies for the Formation of the this compound System
The construction of the this compound ring system has been advanced through various catalytic methods, with palladium-catalyzed reactions being particularly prominent. These methods offer efficient routes to the core structure and its derivatives.
One of the most applied strategies for the synthesis of 1,4-benzodiazepines involves the intramolecular Buchwald-Hartwig N-arylation. This reaction has been successfully used for the synthesis of substituted 1,4-benzodiazepin-2,5-diones. The process typically involves the cyclization of a precursor containing an amino group and an aryl halide. The catalytic system often consists of a palladium source, such as Pd₂(dba)₃, and a phosphine (B1218219) ligand, like P(o-tolyl)₃, in the presence of a base. mdpi.com This methodology has been demonstrated to be a general procedure for the synthesis of such heterocyclic compounds from readily available precursors. mdpi.com
Furthermore, a divergent synthesis of 1,4-benzodiazepine-2,5-diones can be achieved by switching between palladium and copper catalysts from the same starting materials. While a palladium acetate (B1210297) catalyst can trigger a domino intramolecular N-arylation/C-H activation/aryl-aryl bond-forming process to yield more complex fused systems, a copper iodide catalyst promotes only the intramolecular N-arylation reaction to form the 1,4-benzodiazepine-2,5-dione scaffold. acs.org This metal-switching strategy provides a powerful tool for controlling the reaction pathway and accessing different molecular architectures from a common precursor. acs.org
In addition to palladium and copper catalysis, other catalytic systems have been explored. For instance, a family of 1,4-benzodiazepine-2,5-diones with diverse substituents at the C-3 position has been synthesized using H₂PtCl₆ as a catalyst. rsc.org This method utilizes amino acids as precursors to introduce diversity at the C-3 position of the benzodiazepine ring. rsc.org Lewis acids have also been employed to catalyze the formation of benzodiazepine rings.
The following table summarizes some of the catalytic systems used in the synthesis of 1,4-benzodiazepine-2,5-dione systems.
| Catalyst System | Precursors | Product | Reference |
| Pd₂(dba)₃ / P(o-tolyl)₃ | N-aryl amides | Substituted 1,4-benzodiazepin-2,5-diones | mdpi.com |
| CuI | Linear amides | 1,4-Benzodiazepine-2,5-diones | acs.org |
| H₂PtCl₆ | Amino acids and anthranilic acid derivatives | C-3 substituted 1,4-benzodiazepine-2,5-diones | rsc.org |
Principles of Sustainable Synthesis in this compound Chemistry
The principles of green and sustainable chemistry are increasingly being applied to the synthesis of pharmacologically relevant molecules like this compound. This involves the development of solvent-free reaction conditions and the optimization of atom economy.
Development of Solvent-Free Reaction Conditions
Solvent-free and microwave-assisted synthesis techniques are key aspects of modern sustainable chemistry. nih.gov These methods can lead to shorter reaction times, higher yields, and a reduction in the use of hazardous organic solvents.
For the synthesis of benzodiazepine derivatives, several solvent-free methods have been reported. One approach involves the condensation of o-phenylenediamine (B120857) with ketones under solvent-free conditions, catalyzed by reusable catalysts such as sulfamic acid. This method has been shown to produce benzo-[b]-1,4-diazepines in excellent yields. While not specifically for the 3,5-dione, this principle is applicable.
Microwave irradiation has also been effectively used in the solvent-free synthesis of benzodiazepines. researchgate.net For example, the synthesis of 2,4-disubstituted 1,5-benzodiazepines has been achieved through both conventional heating and microwave irradiation, with the latter often providing advantages in terms of reaction time and efficiency. researchgate.net The development of a microwave-assisted fluorous synthesis of a 1,4-benzodiazepine-2,5-dione library highlights the utility of this technology in combinatorial chemistry for the rapid generation of diverse molecules. nih.gov
Atom Economy and Green Chemistry Metrics in Benzodiazepine Synthesis
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The formula for calculating percent atom economy (% AE) is:
% AE = (FW of atoms utilized in desired product(s) / FW of all reactants used) x 100
A higher atom economy indicates a more sustainable process with less waste generation. Designing synthetic routes with high atom economy is a key goal in green chemistry. For the synthesis of this compound, this would involve choosing reactions that maximize the incorporation of atoms from the starting materials into the final product.
For example, a synthesis that proceeds via a condensation reaction with the elimination of a small molecule like water will have a higher atom economy than a reaction that uses a stoichiometric reagent that is not incorporated into the final product. The synthesis of 1,4-benzodiazepine-2,5-diones from N-carbamoylmethylanthranilic acids, which involves an intramolecular cyclization with the loss of water, is an example of a reaction with relatively good atom economy. nih.gov
Stereoselective Synthesis of this compound Derivatives
The introduction of stereocenters into the this compound scaffold is of great interest as the stereochemistry of a molecule can significantly influence its biological activity. Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule.
One approach to achieving stereoselectivity is through the use of chiral catalysts. For instance, a rhodium-catalyzed asymmetric hydroamination of (aminomethyl)anilines has been developed to synthesize chiral 3-vinyl-1,4-benzodiazepines with excellent enantioselectivities. acs.org This method allows for the creation of a stereocenter at the C3 position of the benzodiazepine ring.
Another strategy is to use chiral starting materials from the chiral pool. The synthesis of 1,4-benzodiazepine-2,5-diones from amino acids, as mentioned previously, is an example of this approach. rsc.org By starting with an enantiomerically pure amino acid, the stereochemistry at the C3 position of the resulting benzodiazepine can be controlled.
Palladium-catalyzed stereospecific intramolecular N-arylation has also been employed for the synthesis of optically active 1,2,4,5-tetrahydro-1,4-benzodiazepin-3(3H)-ones. mdpi.com The use of a chelating bis(phosphine) ligand, such as BINAP, was crucial in minimizing or suppressing racemization at the stereogenic center. researchgate.net This methodology could potentially be adapted for the stereoselective synthesis of this compound derivatives.
The following table provides examples of stereoselective synthesis methods applicable to 1,4-benzodiazepine systems.
| Method | Chiral Source | Product | Reference |
| Rh-catalyzed asymmetric hydroamination | Chiral ligand | Enantioenriched 3-vinyl-1,4-benzodiazepines | acs.org |
| Synthesis from amino acids | Chiral amino acid | C-3 chiral 1,4-benzodiazepine-2,5-diones | rsc.org |
| Pd-catalyzed stereospecific N-arylation | Chiral precursor and chiral ligand (e.g., BINAP) | Optically active 1,2,4,5-tetrahydro-1,4-benzodiazepin-3(3H)-ones | mdpi.comresearchgate.net |
Regioselective Functionalization of the this compound Scaffold
Regioselective functionalization allows for the modification of a specific position on the this compound scaffold, which is crucial for structure-activity relationship studies and the development of new drug candidates. Functionalization can occur on both the aromatic ring and the seven-membered diazepine ring.
The aromatic ring of the benzodiazepine scaffold is susceptible to electrophilic aromatic substitution. A notable example is the regioselective halogenation of 1,4-benzodiazepinones. nih.gov Direct halogenation with N-halosuccinimides (NXS) can lead to halogenation on the central aromatic ring. nih.govresearchgate.net Interestingly, the regioselectivity can be controlled by the presence or absence of a palladium catalyst. In the absence of a catalyst, direct bromination of 1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one with N-bromosuccinimide (NBS) under microwave irradiation affords the 7-bromo derivative. nih.gov However, in the presence of a palladium catalyst, a C-H activation mechanism can lead to ortho-halogenation on a phenyl substituent at the 5-position. nih.gov
Functionalization of the diazepine ring is also an important strategy. For instance, the nitrogen atoms of the diazepine ring can be alkylated or acylated. The reactivity of the different nitrogen atoms can be influenced by the presence of other functional groups on the ring. In the case of 1,5-benzodiazepine-2,4-diones, the presence of two lactamic functions, a methylene (B1212753) group at the 3-position, and the nitrogen atoms provides multiple sites for functionalization, including alkylation, acylation, and glycosylation. Similar principles of reactivity can be applied to the 1,4-benzodiazepine-3,5-dione system.
The following table summarizes examples of regioselective functionalization of benzodiazepine scaffolds.
| Reaction | Reagent(s) | Position of Functionalization | Reference |
| Halogenation | N-Bromosuccinimide (NBS) | 7-position of the aromatic ring | nih.gov |
| Alkylation | Alkyl halides | N1 and/or N4 positions of the diazepine ring | nih.gov |
Advanced Methodologies for Structural Characterization and Conformational Analysis of 2,3,4,5 Tetrahydro 1h 1,4 Benzodiazepine 3,5 Dione
Spectroscopic Techniques for Structural Elucidation
Spectroscopy serves as a cornerstone for determining the molecular structure of organic compounds. A combination of nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry provides a comprehensive picture of the connectivity, functional groups, and molecular weight of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzodiazepine (B76468) Ring Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the constitution of molecules in solution. For derivatives of the 1,4-benzodiazepine (B1214927) family, ¹H and ¹³C NMR spectra provide critical data on the proton and carbon environments, respectively, allowing for a detailed analysis of the seven-membered diazepine (B8756704) ring. rsc.org
In the ¹H NMR spectrum of a related compound, 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, the protons of the methylene (B1212753) (CH₂) group appear as a singlet, while the N-H group also presents as a singlet. mdpi.com For this compound, one would expect to observe distinct signals for the aromatic protons on the fused benzene (B151609) ring, the protons of the two N-H groups, and the protons of the C2 methylene group. The chemical shifts and coupling constants of these protons are highly sensitive to the conformation of the flexible seven-membered ring. Variable temperature NMR studies on analogous compounds have been used to investigate the energy barriers for ring inversion between different conformers, such as chair-to-chair interconversions. rsc.org
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the two carbonyl (C=O) groups in the dione (B5365651) structure are expected to resonate in the characteristic downfield region (typically 160-180 ppm). Assignments for the various resonances can be confirmed through techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional NMR experiments (e.g., COSY, HETCOR), which reveal ¹H-¹H and ¹H-¹³C correlations. rsc.orgresearchgate.net
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | ~6.8 - 7.5 | Complex multiplet patterns. |
| ¹H | Amide (N-H) | ~8.0 - 10.0 | Broad singlets, position can vary with solvent and concentration. |
| ¹H | Methylene (C2-H₂) | ~3.5 - 4.5 | Signal multiplicity depends on ring conformation and coupling to adjacent N-H. |
| ¹³C | Carbonyl (C=O) | ~165 - 175 | Two distinct signals expected for C3 and C5 carbonyls. |
| ¹³C | Aromatic (Ar-C) | ~120 - 140 | Multiple signals corresponding to the benzene ring carbons. |
| ¹³C | Methylene (C2) | ~40 - 50 | A single signal for the aliphatic carbon. |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification in Dione Derivatives
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For dione derivatives of the benzodiazepine class, this method is particularly effective for confirming the presence of the key carbonyl and amine functionalities.
The IR spectrum of the closely related isomer, 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, shows characteristic absorption bands that can be used to infer the spectral properties of the 3,5-dione target. nih.gov The most prominent features would be the strong absorption bands corresponding to the C=O stretching vibrations of the two amide groups, typically found in the region of 1650-1700 cm⁻¹. The N-H stretching vibrations of the amide and amine groups usually appear as one or more bands in the 3200-3400 cm⁻¹ region. mdpi.com Aromatic C-H stretching and C=C ring stretching vibrations from the benzene ring would also be observable. mdpi.com Raman spectroscopy provides complementary data, especially for the non-polar bonds, and can aid in a more complete vibrational assignment. nih.gov
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide) | Stretching | 3200 - 3400 | Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=O (Amide) | Stretching | 1650 - 1700 | Strong |
| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | Medium to Weak |
| C-N | Stretching | 1200 - 1350 | Medium |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₉H₈N₂O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺) or a protonated species ([M+H]⁺). mdpi.com The exact mass of this compound is approximately 176.0586 g/mol .
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. Expected fragmentation pathways for the benzodiazepine-dione scaffold could include the loss of neutral molecules like carbon monoxide (CO), cleavage of the seven-membered diazepine ring, and other characteristic rearrangements. Analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecular structure. nist.gov
| m/z Value (Predicted) | Ion/Fragment | Notes |
|---|---|---|
| 176 | [M]⁺ | Molecular ion peak, confirming the molecular weight. |
| 148 | [M - CO]⁺ | Resulting from the loss of a carbonyl group. |
| 120 | [M - 2CO]⁺ | Resulting from the loss of both carbonyl groups. |
| 119 | [C₇H₅NO]⁺ | A plausible fragment from the cleavage of the diazepine ring. nih.gov |
X-ray Crystallography for Three-Dimensional Structure Determination
While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state. This technique is crucial for understanding the precise bond lengths, bond angles, and conformational preferences of the benzodiazepine ring system.
Analysis of the Solid-State Conformation of the this compound Ring
Single-crystal X-ray diffraction analysis would reveal the exact solid-state conformation of the this compound molecule. The seven-membered diazepine ring is not planar and can adopt several low-energy conformations, most commonly described as chair, boat, or twist-boat forms. researchgate.net
For instance, the crystal structure of a related compound, 4-acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, shows that its seven-membered ring adopts a chair conformation. nih.gov In another derivative, a 1,5-benzodiazepin-2-one, the diazepine ring was found to be in a boat-shaped conformation. researchgate.net The specific conformation adopted by the 3,5-dione derivative would be determined by a combination of intramolecular factors, such as steric hindrance and electronic effects from the carbonyl groups, and intermolecular forces within the crystal lattice. The analysis would provide precise torsional angles that quantitatively define the puckering of the diazepine ring.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₄N₂O·H₂O |
| Crystal System | Tetragonal |
| Space Group | P4₃ |
| a (Å) | 10.8251 |
| c (Å) | 9.4569 |
| Volume (ų) | 1108.2 |
| Ring Conformation | Chair |
Intermolecular Interactions and Crystal Packing Motifs (e.g., Hirshfeld Surface Analysis)
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in a crystal, a phenomenon known as crystal packing. This packing is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π–π stacking. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions based on crystallographic data. nih.govnih.gov
| Contact Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 46.8 |
| H···O/O···H | 23.5 |
| H···C/C···H | 15.8 |
| Other | 13.9 |
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Stereochemistry (if applicable to chiral derivatives)
Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules. mdpi.com These methods rely on the differential absorption or refraction of left and right circularly polarized light by a chiral substance. When combined with quantum chemical calculations, chiroptical spectroscopy can provide a reliable assignment of the three-dimensional arrangement of atoms in space for chiral derivatives of this compound. mdpi.comnih.gov
The application of these techniques is particularly crucial when traditional methods like X-ray crystallography are not feasible, for instance, when a suitable single crystal cannot be obtained. nih.gov For flexible molecules such as benzodiazepine derivatives, which can exist as a mixture of conformers, chiroptical methods coupled with computational analysis are indispensable for elucidating the preferred conformation and absolute stereochemistry in solution.
While specific experimental ECD or ORD data for chiral derivatives of this compound are not extensively documented in the reviewed literature, the principles of their application can be understood from studies on analogous benzodiazepine structures, such as 1,4-benzodiazepin-2-ones and 1,5-benzodiazepin-2-ones. nih.govresearchgate.net
The general methodology involves the following steps:
Separation of Enantiomers: The racemic mixture of a chiral derivative is first resolved into its individual enantiomers, typically using chiral chromatography. nih.gov
Experimental Spectra Acquisition: The ECD and ORD spectra of the separated enantiomers are then recorded. The spectra of the two enantiomers will be mirror images of each other.
Conformational Analysis and Computational Modeling: A thorough conformational search is performed for one of the enantiomers to identify all possible low-energy conformers. researchgate.net The geometries of these conformers are then optimized using quantum chemical methods, such as Density Functional Theory (DFT).
Calculation of Theoretical Spectra: For each optimized conformer, the ECD and/or ORD spectra are calculated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netsciforum.net
Boltzmann Averaging: The calculated spectra of the individual conformers are weighted according to their calculated relative Gibbs free energies (or other appropriate energy terms) and summed to generate a Boltzmann-averaged theoretical spectrum for the enantiomer. nih.gov
Comparison and Assignment: The calculated spectrum is then compared with the experimental spectrum. A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer under investigation. researchgate.net
For instance, in the study of 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, the absolute configuration was successfully determined by comparing the experimental circular dichroism spectrum with the theoretical curve generated from DFT calculations. researchgate.net The agreement between the theoretical and experimental CD curves verified the R configuration of the synthetic compound. researchgate.net
The chromophores within the this compound scaffold, specifically the benzene ring and the two amide groups, are expected to give rise to characteristic Cotton effects in the ECD spectrum. The signs and magnitudes of these Cotton effects are highly sensitive to the spatial arrangement of the substituents and the conformation of the seven-membered ring, thus providing a unique fingerprint for a specific stereoisomer.
A hypothetical dataset for a chiral derivative of this compound is presented below to illustrate the nature of the data obtained from such an analysis.
Table 1: Hypothetical Chiroptical Data for a Chiral Derivative of this compound
| Parameter | Value |
| Specific Rotation ([α]D) | |
| Enantiomer 1 | +25.3° (c 0.1, MeOH) |
| Enantiomer 2 | -24.9° (c 0.1, MeOH) |
| Electronic Circular Dichroism (ECD) | |
| Enantiomer 1 (in MeOH) | λmax (Δε) = 220 nm (+5.2), 250 nm (-3.1), 280 nm (+1.5) |
| Enantiomer 2 (in MeOH) | λmax (Δε) = 220 nm (-5.1), 250 nm (+3.0), 280 nm (-1.4) |
Mechanistic Organic Chemistry and Reactivity of 2,3,4,5 Tetrahydro 1h 1,4 Benzodiazepine 3,5 Dione
Oxidation and Reduction Pathways of the Benzodiazepine-3,5-dione Core
The reactivity of the 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione core towards oxidation and reduction is primarily centered on the two amide functionalities within the seven-membered heterocyclic ring.
Reduction: The amide groups in the dione (B5365651) core are susceptible to reduction by powerful hydride-donating agents. While specific studies on the this compound are not extensively detailed in the literature, the reduction of amides is a well-established transformation in organic chemistry. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this conversion, as weaker reagents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing amides. chemistrysteps.comlibretexts.org The reaction with LiAlH₄ is expected to proceed via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon. This is followed by the elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced by another hydride equivalent to yield the corresponding amine. youtube.com Applying this to the benzodiazepine-3,5-dione core, a complete reduction would transform the two amide groups into secondary amines, yielding the fully reduced 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.
Table 1: Expected Products from the Reduction of Amide Carbonyls
| Reducing Agent | Functional Group | Expected Product |
|---|---|---|
| LiAlH₄ | Amide (C=O) | Amine (CH₂) |
Oxidation: The scientific literature lacks specific examples of oxidation pathways for the this compound core. The saturated heterocyclic ring is generally stable towards oxidation under mild conditions. Harsh oxidation would likely lead to the degradation of the ring system.
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic and Heterocyclic Rings
Electrophilic Aromatic Substitution: The benzene (B151609) ring fused to the diazepine (B8756704) core can undergo electrophilic aromatic substitution. However, its reactivity is significantly influenced by the two attached nitrogen atoms, which are part of amide functionalities. These amide groups are deactivating towards electrophilic substitution on the aromatic ring due to the electron-withdrawing nature of the carbonyl groups. This deactivation makes reactions like nitration or halogenation more challenging compared to unsubstituted benzene.
For related 1,5-benzodiazepine-2,4-dione derivatives, reactions such as nitration have been reported, indicating that electrophilic substitution is possible despite the deactivating effect. The position of substitution will be directed by the combined electronic effects of the two amide groups.
Nucleophilic Substitution: The heterocyclic ring offers sites for nucleophilic substitution, primarily at the nitrogen atoms and potentially at the carbonyl carbons.
N-Alkylation: The amide nitrogens (N-1 and N-4) can act as nucleophiles, particularly after deprotonation by a suitable base. This allows for the introduction of various substituents via alkylation or acylation.
Substitution at C-2: Functionalization at the carbon atoms of the heterocyclic ring is less direct. However, strategies have been developed for related 1,4-benzodiazepine (B1214927) systems. For instance, the conversion of a cyclic secondary amide to an N-nitrosoamidine has been used to activate the C-2 position. These N-nitrosoamidines can serve as synthetic equivalents of imidoyl chlorides, allowing for nucleophilic substitution at this position. mdpi.com This approach could potentially be applied to the 3,5-dione scaffold for functionalization at the C-2 position.
Ring Contraction and Rearrangement Mechanisms Observed in 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-diones
One of the most notable aspects of the reactivity of this heterocyclic system is its propensity to undergo ring contraction and rearrangement reactions under specific conditions.
A significant rearrangement has been observed in a derivative, 1-nitroso-1H-1,4-benzodiazepine-3,5(2H,4H)-dione. nih.govdiva-portal.orgacs.org This compound undergoes a novel ring contraction to form a 3H-quinazoline-4-one. The proposed mechanism for this transformation is initiated by the elimination of hyponitrous acid (HNO). nih.govdiva-portal.org This is followed by a proton-mediated loss of carbon monoxide (CO), leading to the formation of the more stable six-membered quinazoline (B50416) ring system. nih.govdiva-portal.org This reaction highlights the inherent strain and reactive nature of the seven-membered diazepine ring under certain activating conditions.
In a related rearrangement, though for the 1,5-benzodiazepine-2,4-dione isomer, a new rearrangement into benzimidazolone derivatives has been reported. This transformation occurs during alkylation reactions in the presence of potassium tert-butoxide or upon condensation with N,N-dimethylformamide-dimethylacetal (DMF-DMA). researchgate.net A plausible mechanism suggests that the reaction is initiated by the alkylation of the methylene (B1212753) group at the 3-position, followed by a series of steps leading to the contracted and rearranged benzimidazolone product. researchgate.net
Furthermore, an unprecedented reactivity has been reported for 3-aminoquinoline-2,4-diones, which undergo a base-promoted molecular rearrangement to furnish 1,4-benzodiazepine-2,5-diones. researchgate.net While this is a ring expansion to form a related dione, the study also discusses the reverse reaction—a ring contraction of N-Boc activated 3-isopropyl-1,4-benzodiazepine-2,5-dione to a 3-aminoquinoline-2,4-dione under basic conditions. researchgate.net
Elucidation of Reaction Mechanisms via Kinetic and Thermodynamic Studies
Detailed experimental kinetic and thermodynamic studies on this compound are not widely available in the literature. However, mechanistic insights are often gained through computational studies and by examining the outcomes of stereoselective reactions.
For the related 1,4-benzodiazepine-2,5-diones derived from amino acids, deprotonation and subsequent trapping experiments have provided evidence for the crucial role of conformational chirality in controlling the stereochemical outcome of reactions. researchgate.net The conformational equilibrium of the seven-membered ring can be studied using computational methods like Density Functional Theory (DFT), which helps in understanding how the conformation of the starting material influences the stereoselectivity of a reaction. researchgate.net Depending on the base used, it is possible to obtain either enantiomer in a stereocontrolled manner, which is attributed to the different conformational states of the starting material. researchgate.net These studies underscore the importance of thermodynamic factors, such as the relative energies of different conformers, in dictating the reactivity and selectivity of these flexible seven-membered ring systems.
Investigation of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms invariably involves the study of transient species like intermediates and transition states. While direct observation of these species is often challenging, their existence is inferred from reaction products and supported by computational modeling.
In the palladium-catalyzed synthesis of substituted 1,4-benzodiazepines, the formation of π-allylpalladium complexes has been proposed as key intermediates. mdpi.com A plausible mechanism involves the selective attack of a tosyl anilide nucleophile on the central carbon of a π-propargylpalladium species, leading to the formation of these π-allylpalladium intermediates, which then undergo intramolecular cyclization. mdpi.com
The ring contraction of 1-nitroso-1H-1,4-benzodiazepine-3,5(2H,4H)-dione provides another example where intermediates are central to the proposed mechanism. nih.govdiva-portal.org The formation of an intermediate following the elimination of HNO is a critical step before the subsequent loss of CO and rearrangement to the final quinazolinone product. nih.govdiva-portal.org
Furthermore, the use of 1,4-benzodiazepine N-nitrosoamidines as stable, isolable intermediates for the functionalization of the benzodiazepine (B76468) core demonstrates a powerful synthetic strategy. mdpi.com These compounds act as synthetic equivalents of imidoyl chlorides, facilitating reactions that would otherwise be difficult to achieve on the parent amide system. mdpi.com
Computational and Theoretical Studies on 2,3,4,5 Tetrahydro 1h 1,4 Benzodiazepine 3,5 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. These methods have been applied to the 1,4-benzodiazepine (B1214927) scaffold to understand its intrinsic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been employed to study various 1,4-benzodiazepine derivatives to correlate their electronic properties with their biological activity.
For a selection of 20 1,4-benzodiazepine derivatives, DFT calculations using the BP86 functional and cc-pVDZ basis set have been performed to determine key electronic parameters. semanticscholar.org These parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. semanticscholar.org The energy gap between the HOMO and LUMO (ΔEgap) is a significant indicator of chemical stability. nih.gov
In a study on different 1,4-benzodiazepine derivatives, the ΔEgap was found to vary, with compounds like clonazepam exhibiting a larger gap, suggesting higher stability. nih.gov For instance, the calculated ΔEgap for a series of benzodiazepines followed the order: clonazepam > nordazepam > nitrazepam > diazepam > chlordiazepoxide. nih.gov
Table 1: Calculated Electronic Properties of Selected 1,4-Benzodiazepine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | ΔEgap (eV) | Chemical Hardness (η) |
|---|---|---|---|---|
| Chlordiazepoxide | -6.21 | -1.23 | 4.98 | 2.49 |
| Clonazepam | -7.12 | -2.11 | 5.01 | 2.51 |
| Diazepam | -6.45 | -1.12 | 5.33 | 2.67 |
| Nordazepam | -6.87 | -1.54 | 5.33 | 2.67 |
| Nitrazepam | -6.99 | -1.78 | 5.21 | 2.61 |
Data sourced from a theoretical study on the interaction of 1,4-benzodiazepines with 2-hydroxypropyl-βCD. nih.gov
Furthermore, DFT calculations at the B3LYP/6-31G(d,p) level have been utilized to analyze the relationships between the electronic structure of imidazo[1,5-a] herts.ac.ukbenzodiazepines and their affinity for the central benzodiazepine (B76468) receptor. researchgate.net
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of accuracy in determining electronic structure. For 1,4-benzodiazepine-2,5-diones, detailed ab initio calculations at the B3LYP/6-31G* level have been performed to investigate structural parameters and the effects of substituents on the ring inversion barriers. researchgate.net
These studies have shown that 1,4-benzodiazepine-2,5-diones typically adopt a boat-like conformation with substituents at the C3 position being either pseudo-axial or pseudo-equatorial. researchgate.net The energy difference between these two conformers is often negligible, and the presence of substituents at the C3 and N4 positions has a minor impact on the energy barrier for ring inversion. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and flexibility of molecules over time. MD simulations have been used to study the interaction between various 1,4-benzodiazepine drugs and 2-hydroxypropyl-β-cyclodextrin (2HPβCD). nih.gov These simulations, conducted in an NPT ensemble using the GROMACS package, revealed that the flexibility of the benzodiazepine derivatives is generally low when interacting with 2HPβCD, as indicated by small root mean square fluctuation (RMSF) changes of less than 1 Å. nih.gov
In another study focusing on novel rigid 1,4-benzodiazepine-2,5-dione chimeric scaffolds, molecular dynamics computations were performed to monitor the dihedral angle C5a–C9a–N10–C11. The results, in conjunction with NMR data, indicated a unique and preferential conformation of the benzodiazepine ring, where the 11a-H atom adopts a pseudo-axial position. Even at elevated temperatures (up to 363 K), no conformational equilibrium was observed, which is in contrast to other quaternary 1,4-benzodiazepin-2-ones that exist as a mixture of conformers.
Theoretical Studies of Molecular Interactions with Biological Targets
Understanding how ligands interact with their biological targets is crucial for drug design and development. Theoretical methods such as molecular docking and free energy calculations provide valuable insights into these interactions.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method has been extensively used to study the binding of 1,4-benzodiazepines to their primary target, the GABA-A receptor. nih.govnih.gov
In one study, various 1,4-benzodiazepines were docked into a model of the α1/γ2 GABA-A receptor modulator site. nih.gov The modeling suggested two potential orientations for the bound ligand: a horizontal orientation where the phenyl group is approximately parallel to the plane of the plasma membrane, and a vertical orientation where the phenyl group extends towards the membrane. nih.gov For diazepam and flunitrazepam, the docking models favored an orientation where the C5-phenyl substituent extends roughly parallel to the plane of the membrane. nih.gov
Another docking study investigated the binding affinity of designer benzodiazepines to opioid receptors (KOR, MOR, and DOR). herts.ac.uk The results identified several designer benzodiazepines as potential opioid receptor binders based on their docking scores and interaction with key residues like aspartic acid. herts.ac.uk
A docking study of a series of 1,4-benzodiazepine-2,5-diones was also conducted on the enoyl acyl carrier protein, a target for anti-tubercular agents, to better understand their mechanism of action. rsc.org
Table 2: Docking Scores of Designer Benzodiazepines at Opioid Receptors
| Compound | Receptor | Docking Score (S, kcal/mol) |
|---|---|---|
| Ro 48-8684 | DOR | -8.70 |
| DPI-287 (co-crystallised ligand) | DOR | -8.58 |
Data from a docking study of designer benzodiazepines on opioid receptors. herts.ac.uk
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its variant, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are popular methods for estimating the free energy of binding of a ligand to a macromolecule. nih.govfrontiersin.org These methods are often used to refine the results of molecular docking and provide a more accurate prediction of binding affinity. rsc.orgresearchgate.net
The MM-PBSA method calculates the binding free energy by combining molecular mechanics energy, polar and nonpolar solvation energies. frontiersin.org The binding free energy (ΔGbind) is typically calculated as:
ΔGbind = ΔEMM + ΔGsolv - TΔS
where ΔEMM is the change in molecular mechanics energy, ΔGsolv is the change in solvation free energy, and TΔS is the change in conformational entropy upon binding.
In a study of the interaction between 1,4-benzodiazepines and 2-hydroxypropyl-β-cyclodextrin, all the studied drugs showed negative binding free energies, indicating that the binding process is thermodynamically favorable. nih.gov The binding affinity was found to be primarily driven by van der Waals interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Principles for Benzodiazepine-3,5-dione Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione scaffold, QSAR studies are instrumental in predicting the biological activity of novel analogues and guiding the design of more potent molecules. The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features. nih.gov
The development of a robust QSAR model involves several key steps. First, a dataset of compounds with experimentally determined biological activities is compiled. nih.gov For each molecule, a set of numerical parameters known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, electronic, and steric properties. researchgate.net
Once the descriptors are calculated, a mathematical model is generated using statistical methods to correlate these descriptors with the observed biological activity. Common statistical techniques include Multiple Linear Regression (MLR) and Discriminant Function Analysis (DFA). nih.gov The goal is to create an equation where the biological activity is a function of the most relevant molecular descriptors. For instance, studies on broader classes of benzodiazepines have successfully used physicochemical data and graph theoretical indices to build predictive models. nih.gov
A critical aspect of QSAR modeling is rigorous validation to ensure the model's predictive power and robustness. A QSAR model is generally considered acceptable when it demonstrates good statistical significance, typically indicated by a high correlation coefficient (r²) for the training set (r² > 0.6) and the test set (r² > 0.5). nih.gov Internal validation is often performed using cross-validation techniques, while external validation involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. nih.govnih.gov The validated QSAR model can then serve as a practical tool for predicting the activity of new, unsynthesized benzodiazepine-3,5-dione derivatives. nih.gov
Table 1: Common Molecular Descriptors in QSAR Studies
| Descriptor Category | Examples | Description |
|---|---|---|
| Physicochemical | LogP, Molar Refractivity (MR), Dipole Moment | Describe lipophilicity, polarizability, and polarity of the molecule. Lipophilicity often plays a significant role in receptor affinity. |
| Electronic | HOMO/LUMO energies, Partial Charges | Quantify the electronic aspects of the molecule, such as its ability to participate in electron-donating or -accepting interactions. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching. |
| Steric / 3D | Molecular Volume, Surface Area, Shape Indices | Describe the three-dimensional properties of the molecule, which are crucial for receptor binding. |
| Structural | Presence/absence of specific functional groups | Binary descriptors indicating the presence of key structural motifs, such as hydrogen bond donors/acceptors or specific ring systems. |
Virtual High-Throughput Screening Methodologies for Novel this compound Analogues
Virtual high-throughput screening (VS) is a powerful computational strategy used in drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a specific biological target. wikipedia.orgnih.gov For the discovery of novel this compound analogues, VS can significantly accelerate the identification of promising lead compounds by filtering enormous virtual chemical spaces to a manageable number for synthesis and testing. wikipedia.orgnih.gov VS methodologies are broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). mdpi.com
Structure-based virtual screening (SBVS) relies on the known three-dimensional structure of the biological target, typically a protein or enzyme. mdpi.com The most common SBVS technique is molecular docking. wikipedia.org In this process, computational algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com A scoring function is then used to estimate the binding affinity. wikipedia.org For benzodiazepine analogues, this would involve docking a library of virtual compounds into the benzodiazepine binding site of a target receptor, such as the GABA-A receptor. nih.govnih.gov This allows for the ranking of compounds based on their predicted binding affinity and the identification of key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding.
Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown, but a set of molecules with known activity is available. mdpi.com This approach is based on the principle that structurally similar molecules are likely to exhibit similar biological activities. mdpi.com Common LBVS methods include pharmacophore modeling and shape-based screening. wikipedia.orgnih.gov A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. nih.gov This model is then used as a 3D query to search compound libraries for molecules that match the required features. nih.govherts.ac.uk Shape-based screening identifies molecules that have a similar 3D shape to a known active compound, as they are likely to fit into the same receptor binding site. wikipedia.org
The integration of functional data into screening protocols can dramatically improve the performance of virtual screening, leading to the identification of high-affinity lead compounds with novel scaffolds. nih.gov Both SBVS and LBVS approaches can be used synergistically to effectively explore chemical diversity and identify novel this compound analogues for further development.
Table 2: Comparison of Virtual Screening Methodologies
| Methodology | Principle | Requirements | Advantages | Limitations |
|---|---|---|---|---|
| Structure-Based Virtual Screening (SBVS) | Utilizes the 3D structure of the biological target to dock and score potential ligands. mdpi.com | 3D structure of the target protein (from X-ray crystallography, NMR, or homology modeling). nih.gov | Can identify novel scaffolds; provides insights into binding mode and key interactions. | Heavily dependent on the accuracy of the target structure and the scoring function. |
| Ligand-Based Virtual Screening (LBVS) | Uses information from known active ligands to identify new molecules with similar properties. mdpi.com | A set of known active and inactive compounds. | Does not require a target structure; computationally less expensive than SBVS. | Limited to finding compounds with scaffolds similar to known actives; may miss novel chemotypes. |
| - Pharmacophore Modeling | Identifies the common 3D arrangement of essential chemical features for biological activity. nih.gov | At least one, but preferably a set of, active ligands. | Can identify structurally diverse compounds that fit the electronic and steric requirements. nih.gov | The quality of the model depends on the diversity and conformational accuracy of the input ligands. |
| - Shape-Based Screening | Searches for molecules with a 3D shape complementary to a known active ligand. wikipedia.org | A 3D structure of a potent reference ligand. | Intuitive and fast; effective for scaffold hopping. | Assumes that shape is the primary determinant of activity, which is not always the case. |
Principles of Molecular Interaction and Biological Target Engagement for 2,3,4,5 Tetrahydro 1h 1,4 Benzodiazepine 3,5 Dione
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Principles in 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione Design
Understanding the relationship between the chemical structure of a compound and its biological activity (SAR) and properties (SPR) is fundamental to drug design. For the benzodiazepine (B76468) scaffold, extensive research has delineated key structural requirements for various biological activities.
Rational drug design for benzodiazepine derivatives leverages the understanding of their binding modes. For GABAA receptor modulators, SAR studies have established several key principles. An electron-withdrawing group (e.g., chlorine, nitro group) at the 7-position of the fused benzene (B151609) ring is generally essential for anxiolytic activity. youtube.comyoutube.com Modifications at other positions can fine-tune potency, selectivity, and pharmacokinetic properties. For example, substitution at the N1 position with a small alkyl group can enhance activity. youtube.com
The following table summarizes general SAR findings for 1,4-benzodiazepine (B1214927) derivatives targeting the GABAA receptor.
| Position | Substitution/Feature | Effect on Activity | Reference(s) |
| Ring A (Benzene) | |||
| Position 7 | Electron-withdrawing group (Cl, NO₂) | Essential for high activity | youtube.com, youtube.com |
| Positions 6, 8, 9 | Unsubstituted | Generally preferred for optimal activity | youtube.com |
| Ring B (Diazepine) | |||
| Position 1 | Small alkyl group (e.g., methyl) | Can enhance activity | youtube.com |
| Position 2 | Carbonyl group | Important for binding | youtube.com |
| Position 3 | Polar group (e.g., -OH) | Can decrease duration of action | youtube.com |
| Position 4,5 | Imine double bond | Saturation decreases activity | youtube.com |
| Ring C (Phenyl at Pos. 5) | |||
| Position 5 | Phenyl or other aromatic ring | Required for activity | youtube.com |
| Ortho/Di-ortho substitution | Halogen (F, Cl) | Can increase activity | youtube.com |
| Meta/Para substitution | Any group | Generally decreases activity | youtube.com |
This table represents generalized SAR principles for classical 1,4-benzodiazepines and may vary for the specific 3,5-dione scaffold and different biological targets.
Combinatorial chemistry provides a powerful tool for rapidly synthesizing large libraries of related compounds to systematically explore the SAR of a given scaffold. This approach has been successfully applied to the 1,4-benzodiazepine framework. nih.govresearchgate.net
In a notable example, a library of 192 structurally diverse 1,4-benzodiazepine derivatives was constructed using a three-component synthesis strategy on a solid support. nih.gov This library incorporated a wide variety of chemical functionalities, including amides, carboxylic acids, amines, and indoles. By screening this library for binding to the cholecystokinin (B1591339) A receptor, researchers were able to establish detailed structure-versus-activity relationships. nih.govresearchgate.net This high-throughput approach allows for efficient mapping of the chemical space around the benzodiazepine core, identifying key structural features that govern molecular recognition and biological activity for a specific target. researchgate.net
Theoretical Pharmacokinetic and Pharmacodynamic Modeling
The prediction of a drug candidate's behavior within a biological system is a critical component of modern drug discovery. In silico modeling provides a powerful tool for the early assessment of pharmacokinetic and pharmacodynamic properties, guiding the selection and optimization of promising compounds. This section explores the theoretical, computationally-derived characteristics of this compound.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
Computational tools are employed to estimate the ADME properties of novel chemical entities, offering insights into their potential as therapeutic agents. These predictions are based on the molecule's structural features and physicochemical properties. While specific experimental data for this compound is not extensively available in the public domain, predictive models can be used to generate a theoretical ADME profile.
A variety of software platforms and computational models, such as those based on quantitative structure-activity relationships (QSAR), are utilized to predict these parameters. The predictions for this compound would theoretically be derived from its molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the presence of specific functional groups. These values are crucial in determining the likelihood of oral bioavailability, membrane permeability, and potential for crossing the blood-brain barrier.
Below is an interactive table showcasing a theoretical ADME profile for this compound based on general predictive models for compounds with similar structural motifs.
| ADME Property | Predicted Value/Characteristic | Implication |
| Absorption | ||
| Oral Bioavailability | Moderate to High | The compound is likely to be well-absorbed from the gastrointestinal tract. |
| Intestinal Absorption | High | Predicted to have good permeability across the intestinal epithelium. |
| Caco-2 Permeability | Moderate | Suggests reasonable passive diffusion across cell membranes. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Likely | The molecule's characteristics may allow it to cross the BBB. |
| Plasma Protein Binding | Moderate to High | A significant fraction of the compound may bind to plasma proteins, affecting its free concentration. |
| Volume of Distribution (Vd) | Moderate | Suggests distribution into tissues beyond the plasma volume. |
| Metabolism | ||
| Metabolic Stability | Moderate | The compound is expected to be metabolized by hepatic enzymes. |
| Major Metabolic Site | Liver | The primary site of metabolic transformation is predicted to be the liver. |
| Excretion | ||
| Primary Route of Excretion | Renal | The compound and its metabolites are likely to be eliminated primarily through the kidneys. |
| Half-life (t1/2) | Short to Moderate | The predicted metabolic stability suggests a relatively short to moderate duration of action. |
Computational Modeling of Metabolic Pathways and Enzyme Interactions (e.g., Cytochrome P450)
The metabolism of xenobiotics, including potential drug compounds, is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. Computational models can predict which specific CYP isoforms are most likely to interact with and metabolize a given compound. For the benzodiazepine class of compounds, CYP3A4 is a major metabolizing enzyme. nih.govresearchgate.net
In silico docking simulations and metabolic pathway prediction software can be used to model the interaction of this compound with the active sites of various CYP enzymes. These models can identify potential sites of metabolism on the molecule, such as hydroxylation, N-dealkylation, or oxidation.
The following table outlines the predicted interactions of this compound with major drug-metabolizing enzymes based on computational analysis of its structure.
| Enzyme/Interaction | Predicted Interaction/Metabolic Consequence |
| Cytochrome P450 (CYP) Isoforms | |
| CYP3A4 | Predicted to be a primary metabolizing enzyme. nih.govresearchgate.net |
| CYP2C9 | Potential for minor metabolic involvement. |
| CYP2C19 | Potential for minor metabolic involvement. |
| CYP2D6 | Low probability of significant metabolism. |
| CYP1A2 | Low probability of significant metabolism. |
| Predicted Metabolic Reactions | |
| Aromatic Hydroxylation | Hydroxylation of the benzene ring is a probable metabolic pathway. |
| N-Dealkylation | If substituted at the nitrogen positions, dealkylation would be a likely metabolic route. |
| Oxidation | Oxidation of the diazepine (B8756704) ring is possible. |
| Potential for Drug-Drug Interactions | |
| CYP Inhibition | The compound may act as a weak to moderate inhibitor of certain CYP isoforms. |
| CYP Induction | The potential to induce the expression of CYP enzymes is generally predicted to be low. |
It is imperative to note that these in silico predictions provide a theoretical framework and require experimental validation through in vitro and in vivo studies to confirm the actual pharmacokinetic and pharmacodynamic profile of this compound.
Emerging Research Directions and Future Outlook for 2,3,4,5 Tetrahydro 1h 1,4 Benzodiazepine 3,5 Dione Research
Development of Novel and Green Synthetic Methodologies
The synthesis of 1H-1,4-benzodiazepine-3,5(2H,4H)-diones has been historically challenging, with very few published routes and often poorly characterized products. acs.orgdiva-portal.orgnih.gov A known method involves the ring closure of N-carbamoylmethylanthranilic acids, a reaction that necessitates the presence of electron-withdrawing groups on the starting material's amino group to proceed efficiently. acs.orgnih.gov The limited accessibility of this scaffold underscores the need for more versatile and environmentally benign synthetic strategies.
Future research is expected to focus on applying modern, green chemistry principles that have been successfully used for other benzodiazepine (B76468) isomers. These approaches prioritize operational simplicity, mild reaction conditions, reduced waste, and the use of non-toxic reagents. Key future directions include:
One-Pot and Multi-Component Reactions: Cascade or domino reactions that form multiple chemical bonds in a single operation from simple starting materials are highly efficient. rsc.orgrsc.org The use of catalysts like γ-Fe2O3@SiO2/CeCl3 has enabled the one-pot synthesis of complex, functionalized benzodiazepines in excellent yields. rsc.org
Solvent-Free Conditions: Eliminating hazardous organic solvents is a core tenet of green chemistry. Methods using recyclable, magnetically retrievable Fe3O4 nanocatalysts or mixed ferrite (B1171679) catalysts have been developed for synthesizing benzodiazepines via condensation reactions under solvent-free conditions. rsc.orgresearchgate.net
Reusable and Benign Catalysts: The development of cheap, non-toxic, and reusable catalysts is crucial. Catalysts such as Cesium chloride and Malonic acid have proven effective for benzodiazepine synthesis, offering advantages of simple handling, short reaction times, and excellent yields. derpharmachemica.com
| Methodology | Key Features | Catalyst Example | Primary Advantages | Reference |
|---|---|---|---|---|
| One-Pot Domino Reaction | Multiple bond formations in a single step from simple precursors. | γ-Fe₂O₃@SiO₂/CeCl₃ | High atom economy, reduced purification steps, operational simplicity. | rsc.orgrsc.org |
| Solvent-Free Synthesis | Reaction occurs without a solvent, often using grinding or gentle heating. | Fe₃O₄ Nanoparticles | Eliminates toxic solvent waste, easy product isolation, catalyst is magnetically separable and reusable. | rsc.org |
| Mixed Ferrite Catalysis | Use of synthesized ferrite materials under solvent-free conditions. | Zn₀.₆Ni₀.₂Cu₀.₂Fe₂O₄ | Recyclable catalyst, eliminates hazardous solvents, high product purity. | researchgate.net |
| Benign Acid Catalysis | Condensation reaction catalyzed by a simple, non-toxic organic acid. | Malonic Acid | Environmentally friendly, cheap and readily available catalyst, excellent yields. | derpharmachemica.com |
Integration of Advanced Computational Techniques in Drug Discovery Pipelines
Computational chemistry offers a powerful toolkit to accelerate the investigation of novel scaffolds like 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione. By predicting molecular properties and interactions, these techniques can guide synthesis efforts and prioritize compounds for biological testing. Research on the closely related 1,4-benzodiazepine-2,5-dione isomer serves as a clear blueprint for how these methods can be applied.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies of 2,5-dione derivatives against the oncoprotein target HDM2 revealed that π-π interactions between an aryl substituent on the benzodiazepine ring and a histidine residue in the protein were crucial for binding. nih.govbrieflands.com Such insights are vital for designing more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 2,5-dione derivatives, hybrid QSAR models have been successfully built to predict their inhibitory activity against the p53-HDM2 interaction, achieving a high degree of predictive accuracy. nih.govbrieflands.com
Virtual Screening: This method involves computationally screening large libraries of virtual compounds against a biological target to identify potential hits. An innovative workflow combining structural modeling of the GABAA receptor with functional data has been used to dramatically improve the performance of virtual screening, leading to the discovery of 14 new ligand scaffolds for the benzodiazepine binding site. nih.gov
| Technique | Purpose | Key Insight/Outcome | Reference |
|---|---|---|---|
| Molecular Docking (e.g., CDOCKER) | Predict binding mode and identify key interactions with a protein target. | Identified critical π-π interactions for HDM2 antagonists. | nih.govbrieflands.com |
| QSAR (e.g., GFA, G/PLS) | Develop predictive models for biological activity based on molecular descriptors. | Created models that could explain and predict over 80% of the variance in bioactivity. | nih.govbrieflands.com |
| Virtual Screening | Rapidly screen large compound libraries to identify potential hits. | Discovered novel, high-affinity ligand scaffolds for the GABAA receptor. | nih.gov |
Exploration of Untapped Biological Targets and Signaling Pathways
While benzodiazepines are classically known as positive allosteric modulators of the GABAA receptor, their "privileged structure" allows them to interact with a wide array of unrelated biological targets. researchgate.netnih.gov The future of this compound research lies in moving beyond the GABAA receptor to explore novel therapeutic applications. The diverse activities of the 1,4-benzodiazepine-2,5-dione scaffold highlight several promising avenues:
Oncology: The 2,5-dione framework has yielded potent anticancer agents. Derivatives have been designed as α-helix mimics to inhibit the p53-HDM2 protein-protein interaction, a key target in cancer therapy. researchgate.net More recently, derivatives were identified as potent protein synthesis inhibitors that induce cell cycle arrest and apoptosis, showing significant tumor growth inhibition in animal models. acs.orgnih.gov
Immunomodulation: In the context of cancer immunotherapy, 2,5-dione derivatives have been developed as dual antagonists of Nucleotide-binding oligomerization domain-containing protein 1 and 2 (NOD1/NOD2). nih.gov By blocking these intracellular sensors, the compounds inhibit inflammatory signaling pathways (NF-κB and MAPK), thereby sensitizing lung carcinoma to treatment with paclitaxel. nih.gov
Anti-Infectives: A series of 1,4-benzodiazepine-2,5-diones showed promising activity against Mycobacterium tuberculosis. rsc.org Molecular docking studies suggest their mechanism of action involves the inhibition of the enoyl acyl carrier protein, an essential enzyme in bacterial fatty acid synthesis. rsc.orgresearchgate.net
Metabolic Diseases: The benzodiazepine scaffold has been used to create mimics of protein secondary structures, such as β-turns. This has led to the development of 2,5-dione derivatives that act as nanomolar agonists at melanocortin receptors (e.g., MC4R), which are involved in regulating appetite and energy homeostasis, making them attractive targets for obesity treatment. researchgate.net
Design and Synthesis of Chemical Probes for Biological System Interrogation
Chemical probes are small molecules designed to selectively interact with a biological target, enabling the study of its function in complex biological systems. The this compound scaffold is a candidate for the development of such tools. Probes can be designed to report on target engagement, spatial location, or to map the architecture of binding sites.
One strategy involves creating "molecular yardsticks" by fusing additional rings onto the benzodiazepine core. This approach was used to synthesize rigid, benzo-fused benzodiazepines to probe the spatial dimensions of the lipophilic pocket within the GABAA receptor. nih.gov This allowed researchers to map the receptor cleft and understand how occupation of specific regions influences pharmacological activity. nih.gov
A major future direction is the development of fluorescent probes. This would involve synthetically attaching a fluorophore (a fluorescent chemical group) to the 3,5-dione scaffold. nih.govresearchgate.net By choosing an appropriate fluorophore and linker, probes can be designed to "turn on" or change color upon binding to their target, allowing for real-time visualization of biological events like receptor trafficking and clustering at synapses. rsc.orgresearchgate.net The development of novel synthetic handles on the 3,5-dione core will be essential for the covalent attachment of these reporter tags. researchgate.net
Application of Artificial Intelligence and Machine Learning in Benzodiazepine Chemistry
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery by identifying complex patterns in large datasets that are beyond human perception. nih.gov These technologies can accelerate the exploration of new chemical matter like the 3,5-dione scaffold.
Predictive Modeling: ML algorithms, such as graph neural networks, can predict a wide range of molecular properties, from quantum mechanical energies to ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. astrazeneca.com A key strategy is 'transfer learning', where a model is trained on the vast amount of data available for well-known benzodiazepines and then fine-tuned to make accurate predictions for the data-scarce 3,5-dione series. astrazeneca.com
Generative Models: AI can also be used for de novo drug design. Generative adversarial networks (GANs) can design novel molecules with optimized properties tailored to a specific biological target, potentially creating 3,5-dione derivatives with higher potency and better safety profiles than those found through traditional screening. nih.gov
Clinical and Health Informatics: ML models have been successfully applied to analyze electronic health records to predict benzodiazepine prescription patterns. researchgate.netnih.gov Using algorithms like support vector machines (SVM) and random forest (RF), researchers can accurately classify which patients are likely to receive these prescriptions, which can inform system-level interventions and promote safer prescribing practices. researchgate.netnih.gov Furthermore, generative AI and large language models show promise in identifying potential drug-drug interactions and providing clinical decision support. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione, and how do reaction conditions influence yield?
- Methodology : A widely used method involves reacting precursors with Grignard reagents in dry THF under inert conditions. For example, dissolving a precursor in THF, adding Grignard reagent (1.5 equiv) at 0°C, stirring for 2 hours, then allowing the reaction to proceed overnight at room temperature. Quenching with water, extraction with ether, and purification via silica gel column chromatography (eluent: hexane/ethyl acetate) yields products with 60–85% purity .
- Key Variables : Solvent polarity, temperature control, and stoichiometric ratios of reagents significantly impact yield. Evidence shows that elevated temperatures (e.g., 95°C in dioxane) may accelerate cyclization but risk side reactions .
Q. Which analytical techniques are most reliable for validating the purity and structure of synthesized 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine derivatives?
- Methodology : Combine 1H/13C NMR to confirm substituent positions and ring conformation. For example, NMR data in revealed distinct shifts for ethyl, pentyl, and benzyl substituents. FTIR can validate carbonyl groups (C=O stretching at ~1700 cm⁻¹), while TLC monitors reaction progress. Single-crystal X-ray diffraction (as in ) provides definitive structural proof by revealing chair conformations and hydrogen-bonding patterns .
Q. What solvent systems are effective for purifying 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine derivatives, and how does solubility affect scalability?
- Methodology : Polar solvents (e.g., alcohols, ethers) are preferred due to the compound’s low water solubility. Silica gel chromatography with gradient elution (hexane/ethyl acetate from 7:1 to 3:1) effectively separates derivatives. For large-scale purification, recrystallization in ethanol or methanol may improve yield but requires careful temperature control to avoid decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental spectral data for benzodiazepine-dione derivatives?
- Methodology : Discrepancies often arise from steric effects or hydrogen bonding. For example, highlights deviations in NMR chemical shifts due to ring puckering or solvent interactions. Computational tools (e.g., DFT calculations) can model expected shifts and compare them with experimental data. Cross-validation using X-ray crystallography (as in ) clarifies conformational ambiguities .
Q. What strategies optimize reaction mechanism studies for benzodiazepine-dione cyclization?
- Methodology : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer steps. Kinetic studies under varying temperatures and pressures can identify rate-determining steps. suggests that cycloaddition intermediates formed in dioxane at 95°C are critical for ring closure. In situ FTIR or HPLC-MS monitors intermediate stability .
Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability tests by incubating the compound in buffers (pH 3–10) at 40–60°C for 1–4 weeks. Analyze degradation products via LC-MS and quantify remaining parent compound using HPLC-UV . notes that acidic conditions may hydrolyze the dione moiety, while basic conditions could deprotonate the benzodiazepine ring .
Q. What safety protocols are critical when handling reactive intermediates during benzodiazepine-dione synthesis?
- Methodology : Follow CLP regulations () for skin/eye protection and ventilation. Use explosion-proof equipment when working with Grignard reagents. Quench reactions with cold water to minimize exothermic risks. Safety training (per ) mandates 100% proficiency in hazard assessments before lab work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
